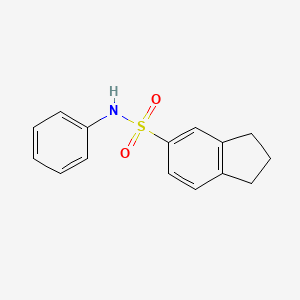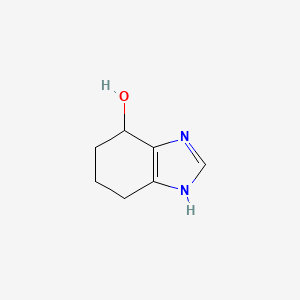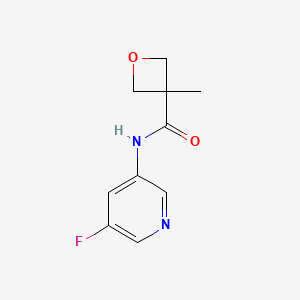
N-phenyl-2,3-dihydro-1H-indene-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to an indene ring system, which is further substituted with a phenyl group. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2,3-dihydro-1H-indene-5-sulfonamide typically involves the reaction of 2,3-dihydro-1H-indene-5-sulfonyl chloride with aniline (phenylamine) under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
2,3-dihydro-1H-indene-5-sulfonyl chloride+aniline→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2,3-dihydro-1H-indene-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-phenyl-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-2,3-dihydro-1H-indene-5-sulfonamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the NLRP3 inflammasome, a multiprotein complex involved in the inflammatory response. By binding to the NLRP3 protein, the compound blocks the assembly and activation of the inflammasome, thereby reducing inflammation and cell pyroptosis .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-2,3-dihydro-1H-indene-5-sulfonyl chloride
- N-phenyl-2,3-dihydro-1H-indene-5-sulfonic acid
- N-phenyl-2,3-dihydro-1H-indene-5-sulfonyl amine
Uniqueness
N-phenyl-2,3-dihydro-1H-indene-5-sulfonamide is unique due to its specific structural features and biological activities. Its ability to inhibit the NLRP3 inflammasome distinguishes it from other similar compounds, making it a valuable candidate for further research and development in the field of inflammation and related diseases.
Properties
IUPAC Name |
N-phenyl-2,3-dihydro-1H-indene-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c17-19(18,16-14-7-2-1-3-8-14)15-10-9-12-5-4-6-13(12)11-15/h1-3,7-11,16H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYISJAEMRTLBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-benzylindol-3-yl)methyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B6748339.png)

![N-[(2R)-1-hydroxy-3-methylbutan-2-yl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide](/img/structure/B6748367.png)
![(1R,2R)-N-[(1R,2S)-1-(1,3-benzodioxol-5-yl)-1-hydroxypropan-2-yl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B6748373.png)
![(2R)-N-[(4-chlorophenyl)methyl]-N-(3-methylbut-2-enyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B6748375.png)

![[(3S)-1-(6-chloropyrazin-2-yl)pyrrolidin-3-yl] 3-(3,5-dimethylphenoxy)propanoate](/img/structure/B6748390.png)
![N,N-dimethyl-3-[(3S)-1-(3-methyl-5-nitropyridin-2-yl)pyrrolidin-3-yl]oxypyridin-2-amine](/img/structure/B6748396.png)
![[(1R,2S,9R,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-en-3-yl]-(3-pyridin-3-yl-1H-pyrazol-5-yl)methanone](/img/structure/B6748400.png)
![1-(6-Chloro-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B6748410.png)
![(2S)-4-[4-(4-methoxyphenyl)butanoyl]morpholine-2-carboxylic acid](/img/structure/B6748411.png)
![2-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-6-fluorobenzonitrile](/img/structure/B6748427.png)
![1-(2-Chlorothiophen-3-yl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)urea](/img/structure/B6748430.png)

